Pemirolast potassium Pemirolast potassium Pemirolast Potassium is the potassium salt form of pemirolast, a pyrimidinone derivative with antiallergic property. Pemirolast potassium exerts its action by blocking the antigen-mediated calcium ion influx into mast cells. This prevents mast cell degranulation, resulting in mast cell stabilization and inhibition of the release of inflammatory mediators, histamine and leukotrienes, which are involved in the allergic process. Pemirolast potassium also prevents inflammatory mediator release from eosinophils.
Brand Name: Vulcanchem
CAS No.: 100299-08-9
VCID: VC20763600
InChI: InChI=1S/C10H8N6O.K/c1-6-3-2-4-16-9(6)11-5-7(10(16)17)8-12-14-15-13-8;/h2-5H,1H3,(H,12,13,14,15);
SMILES: CC1=CC=CN2C1=NC=C(C2=O)C3=NN=N[N-]3.[K+]
Molecular Formula: C10H8KN6O
Molecular Weight: 267.31 g/mol

Pemirolast potassium

CAS No.: 100299-08-9

VCID: VC20763600

Molecular Formula: C10H8KN6O

Molecular Weight: 267.31 g/mol

* For research use only. Not for human or veterinary use.

Pemirolast potassium - 100299-08-9

Description

Overview of Pemirolast Potassium

Pemirolast potassium is the potassium salt form of pemirolast, a pyrimidinone derivative recognized for its antiallergic properties. It is primarily employed in ophthalmic solutions to alleviate symptoms associated with allergic conjunctivitis. The compound functions as a mast cell stabilizer, inhibiting the release of inflammatory mediators such as histamine and leukotrienes, which are pivotal in the allergic response.

Mechanism of Action

Pemirolast potassium operates by blocking antigen-mediated calcium ion influx into mast cells, thereby preventing mast cell degranulation. This stabilization inhibits the release of histamine and other inflammatory mediators from both mast cells and eosinophils, effectively reducing allergic symptoms.

Clinical Applications

Pemirolast potassium is mainly indicated for the treatment of allergic conjunctivitis. The ophthalmic solution is administered topically to manage ocular itching and other related symptoms.

Efficacy in Clinical Trials

Clinical studies have demonstrated the effectiveness of pemirolast potassium in managing allergic conjunctivitis symptoms:

  • Study Design: A pooled analysis from two randomized, double-masked, placebo-controlled phase III trials involving 274 patients.

  • Results:

    • Patients treated with pemirolast potassium reported significantly fewer days with ocular itching compared to those receiving placebo (63% of 7-day periods showed significant improvement).

    • Relief was noted as early as three minutes post-allergen exposure.

    • The safety profile was comparable to that of placebo, indicating good tolerability.

Comparative Studies

In a comparative study against nedocromil sodium, pemirolast potassium was found to be equally effective but provided greater comfort for patients:

ParameterPemirolast PotassiumNedocromil Sodium
Dosing FrequencyFour times dailyTwice daily
EfficacyEquivalentEquivalent
Patient ComfortSuperiorLower
Percentage with No Symptoms58%28%

Safety Profile and Side Effects

Pemirolast potassium is generally well-tolerated. Common side effects may include mild ocular irritation or transient burning upon administration. Serious adverse effects are rare and typically not significantly different from those observed with placebo treatments.

Pharmacokinetics

The pharmacokinetic profile of pemirolast potassium includes:

  • Half-life: Approximately 4.5 hours post-administration.

  • Excretion: About 10-15% of the administered dose is excreted unchanged in urine following topical application.

CAS No. 100299-08-9
Product Name Pemirolast potassium
Molecular Formula C10H8KN6O
Molecular Weight 267.31 g/mol
IUPAC Name potassium;9-methyl-3-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)pyrido[1,2-a]pyrimidin-4-one
Standard InChI InChI=1S/C10H8N6O.K/c1-6-3-2-4-16-9(6)11-5-7(10(16)17)8-12-14-15-13-8;/h2-5H,1H3,(H,12,13,14,15);
Standard InChIKey WXWWEFZPRLRGFL-UHFFFAOYSA-N
Isomeric SMILES CC1=CC=CN2C1=NC=C(C2=O)C3=NN=N[N-]3.[K+]
SMILES CC1=CC=CN2C1=NC=C(C2=O)C3=NN=N[N-]3.[K+]
Canonical SMILES CC1=CC=CN2C1=NC=C(C2=O)C3=NNN=N3.[K]
Appearance Assay:≥98%A crystalline solid
Colorform Crystals from dimethylformamide
Melting Point 310-311 °C (decomposes)
Physical Description Solid
Related CAS 69372-19-6 (Parent)
Solubility In water, 1.9X10+4 mg/L at 25 °C /Estimated/
4.62e-01 g/L
Synonyms 9-methyl-3-(1H-tetrazol-5-yl)-4H-pyrido(1,2-a)pyrimidin-4-one
9-TBX
Alamast
BMY 26517
BMY-26517
pemirolast
pemirolast potassium salt
Vapor Pressure 3.3X10-6 mm Hg at 25 °C /Estimated/
PubChem Compound 9816805
Last Modified Sep 13 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator